5-Methyl-2-(tributylstannyl)oxazole
Overview
Description
5-Methyl-2-(tributylstannyl)oxazole is a chemical compound with the molecular formula C16H31NOSn. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .
Mechanism of Action
Target of Action
5-Methyl-2-(tributylstannyl)oxazole is a synthetic building block used in Stille coupling reactions . The primary targets of this compound are (hetero)aryl halides . These halides play a crucial role in the formation of heteroaromatic compounds .
Mode of Action
The compound interacts with its targets through a Stille-Migita cross-coupling reaction . This reaction is facilitated by a palladium catalyst . The interaction results in the formation of heteroaromatic compounds .
Biochemical Pathways
It is known that the compound plays a significant role in the stille-migita cross-coupling reaction, which is a key process in the synthesis of various heteroaromatic compounds .
Result of Action
The primary result of the action of this compound is the formation of heteroaromatic compounds . These compounds have various applications in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(tributylstannyl)oxazole typically involves the reaction of 5-methyl-2-oxazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(tributylstannyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling reaction, which involves the use of palladium catalysts.
Oxidation Reactions: The stannyl group can be oxidized to form the corresponding oxazole derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions to facilitate the substitution of the stannyl group with aryl or vinyl halides.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used to oxidize the stannyl group.
Major Products Formed
Aryl or Vinyl Oxazoles: Formed through Stille coupling reactions.
Oxidized Oxazole Derivatives: Formed through oxidation reactions.
Scientific Research Applications
5-Methyl-2-(tributylstannyl)oxazole is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic applications.
Material Science: In the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(Tri-n-butylstannyl)oxazole: Another oxazole derivative with a similar stannyl group, used in similar synthetic applications.
5-Methyl-2-(trimethylstannyl)oxazole: A related compound with a trimethylstannyl group instead of a tributylstannyl group.
Uniqueness
5-Methyl-2-(tributylstannyl)oxazole is unique due to the presence of the tributylstannyl group, which provides greater steric bulk compared to smaller stannyl groups. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
tributyl-(5-methyl-1,3-oxazol-2-yl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJGQTZRONNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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